Triapine -

Triapine

Catalog Number: EVT-1561230
CAS Number:
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Triapine was developed in the laboratory setting and is classified as a thiosemicarbazone derivative. It falls under the category of metal chelators, which have applications in both medicinal chemistry and biochemistry. The compound acts by binding to transition metals, influencing their biological activity, particularly in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Triapine involves a multi-step process that typically includes the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide. This reaction can be carried out in various solvents under controlled conditions to yield the desired thiosemicarbazone product.

  1. Starting Materials:
    • 3-Aminopyridine-2-carboxaldehyde
    • Thiosemicarbazide
  2. Procedure:
    • The two reactants are mixed in an appropriate solvent (often ethanol or methanol) and heated under reflux conditions.
    • The reaction is monitored until completion, typically indicated by thin-layer chromatography.
    • Upon completion, the product is purified by recrystallization from a suitable solvent.
  3. Characterization:
    • The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm its structure .
Molecular Structure Analysis

Structure and Data

Triapine has a distinct molecular structure characterized by a pyridine ring fused with a thiosemicarbazone moiety. The molecular formula is C7H8N4OSC_7H_8N_4OS with a molecular weight of approximately 196.23 g/mol.

  • Key Functional Groups:
    • Amino group (-NH2)
    • Aldehyde group (-CHO)
    • Thiosemicarbazone linkage (C=N-S)

The structural features contribute to its ability to chelate metal ions, enhancing its biological activity against cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

Triapine undergoes various chemical reactions that enhance its therapeutic properties:

  1. Metal Complex Formation: Triapine can form stable complexes with transition metals such as copper and iron. For instance, when reacted with copper(II) chloride, it forms copper(II) complexes that exhibit enhanced biological activity.
  2. Decomposition Pathways: Under certain conditions, Triapine can decompose into simpler molecules, which may affect its efficacy as an antitumor agent.
  3. Biochemical Interactions: Triapine's interaction with ribonucleotide reductase leads to the inhibition of DNA synthesis in cancer cells, making it effective in tumor suppression .
Mechanism of Action

Process and Data

The primary mechanism of action for Triapine involves the inhibition of ribonucleotide reductase, which is essential for converting ribonucleotides into deoxyribonucleotides—building blocks necessary for DNA replication and repair.

  • Inhibition Details:
    • Triapine binds to the enzyme's active site, preventing substrate access.
    • This inhibition leads to decreased levels of deoxyribonucleoside triphosphates (dNTPs), resulting in impaired DNA synthesis.

Research indicates that Triapine effectively reduces dATP and dGTP pools within cells, leading to DNA damage and subsequent cell death after prolonged exposure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Solid at room temperature
  • Solubility: Highly soluble in dimethyl sulfoxide (greater than 83.3 mg/mL)
  • Melting Point: Specific melting point data varies; generally requires further investigation for precise values.

Relevant Data or Analyses

Triapine exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH or temperature variations. Its solubility profile supports its use in various biological assays .

Applications

Scientific Uses

Triapine has several notable applications in scientific research and clinical settings:

Introduction to Triapine: Chemical and Pharmacological Foundations

Structural Characterization of Triapine: Thiosemicarbazone Derivatives and Chelation Properties

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, C₇H₉N₅S) belongs to the α-heterocyclic carboxaldehyde thiosemicarbazone (HCT) class of synthetic small molecules, characterized by a distinctive molecular architecture centered around metal-chelating properties [1] [4]. Its IUPAC name is [(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea, with a molecular weight of 195.24 g/mol [1] [7]. The canonical SMILES notation is C1=CC(=C(N=C1)C=NNC(=S)N, reflecting the planar configuration essential for biological activity [1] [4]. The isomeric SMILES (C1=CC(=C(N=C1)/C=N/NC(=S)N) highlights the E-isomer conformation around the imine bond (C=N), which is critical for its pharmacophore [1].

The molecule features three key domains:

  • A 3-aminopyridine ring providing aromatic character and hydrogen-bonding capability via the exocyclic amine group
  • A thiosemicarbazone linker (-N-N-C=S) serving as the iron-coordinating moiety
  • An imine nitrogen (–N=CH–) enabling metal ion coordination [4] [7] [10]

Triapine's primary pharmacological mechanism stems from its high-affinity iron chelation capacity. It forms a stable 1:1 complex with Fe(II) (log β = 16.5), creating a redox-active complex that facilitates oxidation to Fe(III) and generation of reactive oxygen species [10]. This iron sequestration directly targets the diferric-tyrosyl radical cofactor (Y•) within the small subunit (RRM2) of ribonucleotide reductase, leading to radical quenching and enzyme inactivation [2] [10]. The planar structure allows deep penetration into the RRM2 catalytic pocket, where the triapine-Fe complex irreversibly disrupts the radical transfer pathway essential for RNR activity [10].

Table 1: Key Chemical Identifiers of Triapine

PropertyIdentifier
Molecular FormulaC₇H₉N₅S
Molecular Weight195.24 g/mol
IUPAC Name[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea
CAS Numbers143621-35-6, 236392-56-6, 200933-27-3
Synonyms3-AP, NSC 663249, OCX-191, PAN-811
Canonical SMILESC1=CC(=C(N=C1)C=NNC(=S)N)N
Isomeric SMILESC1=CC(=C(N=C1)/C=N/NC(=S)N)N
UNIIU4XIL4091C
DrugBank AccessionDB11940

Historical Development of Ribonucleotide Reductase (RNR) Inhibitors

The therapeutic targeting of ribonucleotide reductase represents a pivotal strategy in anticancer drug development, evolving through three distinct generations of inhibitors. Hydroxyurea (hydroxycarbamide), the first clinically approved RNR inhibitor (FDA approval 1967), functions by directly destroying the tyrosyl radical in the RRM2 subunit [5]. While effective in hematologic malignancies like chronic myelogenous leukemia, hydroxyurea demonstrated limited clinical efficacy against solid tumors due to insufficient potency and compensatory metabolic adaptations [5] [8].

This therapeutic gap catalyzed the development of second-generation inhibitors with enhanced mechanistic sophistication. Gemcitabine (2',2'-difluorodeoxycytidine), a nucleoside analog, exerts multifaceted RNR inhibition: its diphosphate metabolite (dFdCDP) binds the catalytic site of RRM1, while its triphosphate metabolite (dFdCTP) incorporates into DNA, creating masked chain termination [2] [8]. Though clinically impactful in pancreatic and ovarian cancers, gemcitabine's non-specific effects on multiple enzymes involved in nucleotide metabolism and DNA synthesis complicated mechanistic interpretations [2].

Triapine emerged as a prototypical third-generation RNR inhibitor, specifically designed to overcome limitations of prior agents through rational drug design. Its development originated from the seminal discovery that α-(N)-heterocyclic carboxaldehyde thiosemicarbazones exhibit superior RNR inhibition compared to hydroxyurea [7] [10]. Preclinical profiling demonstrated broad-spectrum antitumor activity against murine L1210 leukemia (IC₅₀ = 1.3 μM), human SK-N-MC neuroepithelioma (IC₅₀ = 0.26-0.54 μM), and various solid tumor models, with superior potency over hydroxyurea by several orders of magnitude [7] [10]. This efficacy translated to multiple Phase I/II clinical trials investigating triapine as monotherapy and in combination regimens, though challenges in therapeutic index and scheduling optimization limited clinical advancement compared to early expectations [3] [6].

Table 2: Evolution of Ribonucleotide Reductase Inhibitors

GenerationRepresentative AgentsMechanistic TargetClinical Limitations
FirstHydroxyureaRRM2 tyrosyl radical destructionLow potency against solid tumors
SecondGemcitabine, CladribineRRM1 catalytic site competition; DNA chain terminationOff-target effects on multiple DNA synthesis enzymes
ThirdTriapine, Didox, TrimidoxRRM2 iron radical chelationSchedule-dependent toxicity; complex pharmacokinetics

Triapine’s Role in Targeting Nucleotide Metabolism: Biochemical Rationale

Triapine exerts its anticancer effects through a sophisticated, multi-tiered disruption of nucleotide metabolism, centered on the rate-limiting inhibition of ribonucleotide reductase. RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the essential building blocks for DNA replication and repair [2] [8]. The enzyme operates via a radical transfer mechanism initiated at the RRM2 subunit, where a stable tyrosyl radical (Y•) generated by the diferric cluster abstracts a hydrogen atom from the substrate, enabling reduction [2] [10]. Triapine's iron-chelating capacity specifically disrupts this process by:

  • Depleting the labile iron pool required for RRM2 subunit stability and radical generation
  • Forming a redox-active triapine-Fe complex that quenches the tyrosyl radical
  • Inducing conformational changes that prevent radical transfer to the catalytic site [10]

The biochemical consequence is profound depletion of deoxyribonucleoside triphosphate (dNTP) pools, creating a metabolic bottleneck that stalls DNA synthesis during S-phase. Quantitative analyses demonstrate that triapine reduces intracellular dNTP concentrations by 50-80% within 4 hours of exposure, triggering replication stress characterized by reduced replication fork velocity and increased origin firing [8] [10]. This dNTP starvation activates the intra-S-phase checkpoint through ATR-Chk1 signaling, inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells [10].

Beyond its primary antiproliferative effect, triapine critically impairs DNA damage repair pathways by restricting substrate availability. This creates a powerful chemosensitization mechanism:

  • Homologous recombination repair (HRR): dNTP depletion prevents Rad51-mediated strand invasion and DNA synthesis during DSB repair. Triapine reduces HRR efficiency by >70% at clinically achievable concentrations (1-5 μM) as measured by DR-GFP reporter assays [10].
  • Nucleotide excision repair (NER): Reduced dNTP availability compromises the DNA synthesis step following lesion excision [2].
  • Base excision repair (BER): dNTP shortage impedes the gap-filling synthesis by DNA polymerase β [8].

This repair-inhibitory activity provides the biochemical rationale for triapine's synergistic interactions with DNA-damaging agents. Preclinical studies demonstrate marked potentiation of platinum drugs (cisplatin, carboplatin), anthracyclines (doxorubicin), and topoisomerase inhibitors (etoposide) [3] [6] [10]. The sequence of administration proves critical: maximal synergy occurs when triapine precedes or concurrently accompanies platinum exposure, as this sequencing ensures dNTP depletion coincides with the peak of DNA damage induction [10]. In BRCA wild-type ovarian cancer models, triapine increased cisplatin sensitivity 8.7-fold by disrupting HRR-mediated repair of platinum-induced interstrand crosslinks [10].

Table 3: Triapine-Induced Impairment of DNA Repair Pathways

Repair PathwayDNA Lesion TargetedKey Triapine EffectQuantitative Impact
Homologous RecombinationDouble-strand breaksBlocks Rad51 nucleofilament formation; inhibits DNA synthesis during repair>70% reduction in HRR efficiency at 5μM
Nucleotide Excision RepairBulky adducts, crosslinksDepletes dNTPs required for repair synthesis60% reduction in NER capacity
Base Excision RepairOxidative lesions, alkylationsImpedes gap-filling synthesis by Pol β45% reduction in BER kinetics
Translesion SynthesisReplication-blocking lesionsDepletes dCTP/dTTP pools essential for TLS polymerases75% reduction in TLS bypass efficiency

The metabolic consequences extend beyond dNTP restriction. As an iron chelator, triapine indirectly modulates mitochondrial function by reducing iron-sulfur cluster biogenesis, thereby disrupting electron transport chain activity and promoting oxidative stress [7]. This metabolic rewiring creates synergistic vulnerabilities in cancers with pre-existing nucleotide metabolism dependencies, such as KRAS-mutant tumors that rely on augmented pyrimidine synthesis [8] [10]. Collectively, these mechanisms establish triapine as a multifaceted modulator of cancer cell metabolism with unique potential to overcome chemoresistance mechanisms rooted in DNA repair proficiency.

Properties

Product Name

Triapine

IUPAC Name

[(3-aminopyridin-2-yl)methylideneamino]thiourea

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)

InChI Key

XMYKNCNAZKMVQN-UHFFFAOYSA-N

Synonyms

3-aminopyridine-2-carboxaldehyde thiosemicarbazone
3-APCT
NSC 663249
PAN 811
PAN-811
PAN811
triapine

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.